4,7-dimethoxy-1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-2-carboxamide

Positional Isomerism Photophysical Properties Kinase Inhibitor Design

4,7-Dimethoxy-1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-2-carboxamide (MF: C20H18N4O3S; MW: 394.45 g/mol) is a synthetic small molecule featuring a 4,7-dimethoxy-1-methyl-indole-2-carboxamide core linked to a 4-(pyridin-2-yl)thiazol-2-yl moiety. It belongs to the thiazolyl-indole-2-carboxamide class, a chemotype structurally inspired by the multi-targeted kinase inhibitor dasatinib, and is under active investigation for anticancer applications involving kinase inhibition (e.g., EGFR, HER2, VEGFR-2, CDK2).

Molecular Formula C20H18N4O3S
Molecular Weight 394.4 g/mol
Cat. No. B12167317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dimethoxy-1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-2-carboxamide
Molecular FormulaC20H18N4O3S
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
InChIInChI=1S/C20H18N4O3S/c1-24-15(10-12-16(26-2)7-8-17(27-3)18(12)24)19(25)23-20-22-14(11-28-20)13-6-4-5-9-21-13/h4-11H,1-3H3,(H,22,23,25)
InChIKeyYSXBTURPCQGVHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethoxy-1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-2-carboxamide: Chemical Class and Procurement Relevance


4,7-Dimethoxy-1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-2-carboxamide (MF: C20H18N4O3S; MW: 394.45 g/mol) is a synthetic small molecule featuring a 4,7-dimethoxy-1-methyl-indole-2-carboxamide core linked to a 4-(pyridin-2-yl)thiazol-2-yl moiety . It belongs to the thiazolyl-indole-2-carboxamide class, a chemotype structurally inspired by the multi-targeted kinase inhibitor dasatinib, and is under active investigation for anticancer applications involving kinase inhibition (e.g., EGFR, HER2, VEGFR-2, CDK2) [1]. The compound is primarily available as a research-grade screening compound from commercial vendors, and its differentiation from close positional isomers and other in-class analogs is a critical consideration for experimental design and procurement decisions [REFS-1, REFS-3].

Kinase inhibitor panel screening studies
2-Pyridyl-thiazole isomer for hinge-binding assays
4,7-Dimethoxy indole SAR probe

Why Generic Thiazolyl-Indole-2-Carboxamide Substitution Fails: The Case for 4,7-Dimethoxy-1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-2-carboxamide


Within the thiazolyl-indole-2-carboxamide class, even subtle structural variations produce large differences in target engagement and physicochemical behavior. The position of the pyridyl nitrogen (2-yl vs. 3-yl vs. 4-yl) on the thiazole ring alters both electronic distribution and hydrogen-bonding capacity, which directly affects kinase binding and photophysical properties [REFS-1, REFS-2]. Furthermore, the 4,7-dimethoxy substitution pattern on the indole core differentiates this compound from the hydrazineyl-oxoethyl derivatives (e.g., 6i, 6v) described in recent literature, which carry a different functional group at the thiazole 4-position and exhibit distinct cytotoxicity profiles [3]. Substituting one in-class compound for another without verifying the specific substitution pattern risks invalidating biological assay results and confounding structure-activity relationship (SAR) studies.

Pyridyl positional isomer mismatch
2-yl to 4-yl pyridyl switch may alter kinase hinge-binding geometry and photophysical ranking.
Indole regioisomer shift
4,7-dimethoxy pattern yields distinct SAR from 5,6-dimethoxy analogs; direct substitution may confound potency interpretation.
Hydrazine structural alert in analogs
Hydrazineyl-oxoethyl derivatives contain a metabolic liability; absence in this compound may shift stability profiling.

Quantitative Differentiation Evidence for 4,7-Dimethoxy-1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-2-carboxamide


Positional Isomer Advantage: 2-Pyridyl vs. 4-Pyridyl and 3-Pyridyl Thiazole Substitution

The 2-pyridyl substitution on the thiazole ring confers distinct photophysical and potentially target-binding advantages relative to the 3-pyridyl and 4-pyridyl isomers. In a systematic study of isomeric thiazole-substituted pyridine derivatives, 2-pyridyl and 4-pyridyl isomers exhibited superior photophysical properties (higher luminescence quantum yield) compared to the 3-pyridyl series [1]. While direct kinase inhibition data for this specific compound are not publicly available, the Pim kinase inhibitor patent literature demonstrates that thiazole-pyridine carboxamides with varied pyridyl attachment points show differential Pim-1 IC50 values ranging from <100 nM to >1 µM depending on the overall substitution pattern [2]. The 2-pyridyl orientation positions the nitrogen lone pair for potential hydrogen-bond interactions with kinase hinge regions that differ from those available to the 4-pyridyl isomer (ChemDiv Y043-2546) or 3-pyridyl isomer.

Pyridyl isomer property
Class-level inference
2-pyridyl: reported higher photophysical ranking in analog series
4-pyridyl: comparable
3-pyridyl: inferior
Supports isomer-specific kinase binding assay context.
No direct kinase IC50 for this compound; inference from analogous thiazole-pyridine systems.
Positional Isomerism Photophysical Properties Kinase Inhibitor Design

Physicochemical Differentiation from Hydrazineyl-Oxoethyl Thiazolyl-Indole-2-Carboxamide Derivatives

The target compound differs fundamentally from the hydrazineyl-oxoethyl derivatives (6a-6z) reported by Saadan et al. (2024) by featuring a direct pyridinyl-thiazole substitution rather than a hydrazineyl-2-oxoethyl linker at the thiazole 4-position [1]. This structural difference eliminates the hydrazine moiety, which is a known structural alert for potential mutagenicity and metabolic instability. The reported lead compounds 6i and 6v achieved MCF-7 cytotoxicity IC50 values of 6.10 ± 0.4 μM and 6.49 ± 0.3 μM, respectively, with multi-kinase inhibition against EGFR, HER2, VEGFR-2, and CDK2 [1]. The target compound's pyridinyl-thiazole substitution may yield a different kinase selectivity profile due to altered steric and electronic properties at the thiazole 4-position.

Hydrazine-free scaffold
Class-level inference
Target: 4-(pyridin-2-yl)thiazole; no hydrazine linker
Analog 6i/6v: hydrazineyl-oxoethyl linker; MCF-7 IC50 6.10–6.49 μM
Absence of hydrazine alert may alter metabolic stability endpoint context.
No cytotoxicity data for target compound; comparator data from Saadan et al. 2024.
Cytotoxicity Kinase Inhibition Structural Alert

Indole Substitution Pattern: 4,7-Dimethoxy vs. 5,6-Dimethoxy and Other Regioisomers

The 4,7-dimethoxy substitution on the indole core represents a specific regioisomeric choice that differentiates this compound from analogs bearing methoxy groups at other positions (e.g., 5,6-dimethoxy). The 4,7-substitution pattern places methoxy groups at positions that can influence both the electron density of the indole ring and its capacity for hydrogen-bond acceptance. The related 5,6-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-indole-2-carboxamide demonstrated HepG-2 growth inhibition with an IC50 of approximately 15 μM . The 4,7-substitution pattern, combined with the N1-methyl group, is expected to alter both potency and kinase selectivity relative to 5,6-substituted or unsubstituted indole analogs.

Indole regioisomer
Cross-study comparable
Target: 4,7-dimethoxy; bioactivity not reported
5,6-dimethoxy analog: HepG-2 IC50 ≈15 μM; HCT-116 IC50 1.61 μM
Supports regioisomer-specific SAR interpretation.
Direct comparative data unavailable; qualitative structure-activity inference.
Regioisomerism Structure-Activity Relationship Kinase Binding

Computed Physicochemical Profile and Predicted Drug-Likeness Relative to In-Class Compounds

The target compound, based on data for its closest commercially listed isomer (ChemDiv Y043-2546, the 4-pyridyl analog), exhibits a calculated logP of 3.6981, logD of 3.6977, aqueous solubility (logSw) of -3.9899, and polar surface area (PSA) of 59.105 Ų . These values place it within favorable drug-like chemical space (Lipinski Rule of Five compliant: MW 394.45 < 500; logP < 5; HBD = 1; HBA = 6). In comparison, the lead compound 6i from the hydrazineyl-oxoethyl series (MW approximately 450-500 g/mol, with additional HBD/HBA from the hydrazine moiety) is expected to have a higher molecular weight and different ADMET profile [1]. The target compound's lower PSA (59.1 Ų vs. predicted >80 Ų for 6i/6v) may confer superior membrane permeability, a critical factor for intracellular kinase target engagement.

Computed profile
Supporting evidence
MW 394.45
logP 3.70
PSA 59.1 Ų
vs comparator 6i/6v MW >450, PSA >80
Predicted membrane permeability context for intracellular target engagement.
Calculated values; experimental ADME validation required.
Drug-likeness ADMET Prediction Physicochemical Properties

Optimal Application Scenarios for 4,7-Dimethoxy-1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-2-carboxamide in Research and Early Discovery


Kinase Inhibitor Screening Libraries for Oncology Drug Discovery

The compound is well-suited for inclusion in targeted kinase inhibitor screening libraries, particularly for programs investigating Pim kinase (Pim-1, Pim-2, Pim-3) and multi-kinase (EGFR, HER2, VEGFR-2, CDK2) inhibition, based on the established activity of the thiazole-pyridine carboxamide class [REFS-1, REFS-2]. Its 2-pyridyl substitution may offer distinct hinge-binding interactions compared to 4-pyridyl library members, increasing the diversity of screening collections.

Structure-Activity Relationship (SAR) Studies on Indole-2-Carboxamide Kinase Inhibitors

As a compound with a unique combination of 4,7-dimethoxy indole substitution and 2-pyridyl-thiazole attachment, this molecule serves as a valuable SAR probe. It can be directly compared with the 4-pyridyl isomer (ChemDiv Y043-2546) and 5,6-dimethoxy analogs to map the impact of pyridyl nitrogen position and methoxy regioisomerism on kinase potency and selectivity [REFS-3, REFS-4].

Lead-Like Scaffold for Medicinal Chemistry Optimization

With favorable computed physicochemical properties (MW 394.45, logP 3.70, PSA 59.1 Ų) that comply with Lipinski's Rule of Five, and the absence of structural alerts (e.g., hydrazine) present in other in-class compounds, this compound represents an attractive lead-like starting point for hit-to-lead optimization . Its lower molecular weight relative to the hydrazineyl-oxoethyl derivatives provides room for property-guided chemical expansion.

Negative Control or Comparator for Pyridyl Isomer Profiling

The compound can be employed as a critical comparator in assays designed to profile the impact of pyridyl positional isomerism (2-yl vs. 3-yl vs. 4-yl) on kinase binding and cellular activity. Systematic comparison across the three pyridyl isomers can reveal isomer-specific potency differences, as suggested by the differential photophysical properties reported for analogous thiazole-pyridine systems [3].

Application
Selection Property
Validation Focus
Kinase panel screening
2-Pyridyl hinge-binding geometry
Kinase inhibition endpoint context
SAR probe studies
4,7-Dimethoxy regioisomer
Comparison with 5,6-dimethoxy analogs
Lead-like scaffold optimization
Computed physicochemical profile
ADMET property profiling
Isomer-specific comparator
Pyridyl positional isomer series
Isomer-specific binding assay
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